![molecular formula C9H15NO B12271852 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12271852.png)
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2-Diméthyl-1-azabicyclo[2.2.2]octan-3-one est un composé bicyclique qui présente un atome d'azote dans sa structure. Ce composé est connu pour son squelette bicyclique unique, qui lui confère des propriétés chimiques et une réactivité spécifiques. Il est souvent utilisé comme brique de construction en synthèse organique et trouve des applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2,2-Diméthyl-1-azabicyclo[2.2.2]octan-3-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à condenser une amine appropriée avec une cétone, suivie d'une cyclisation pour former la structure bicyclique. Les conditions de réaction comprennent souvent l'utilisation de catalyseurs acides ou basiques pour faciliter le processus de cyclisation.
Méthodes de production industrielle : Dans un contexte industriel, la production du 2,2-Diméthyl-1-azabicyclo[2.2.2]octan-3-one peut impliquer des processus de lots ou continus à grande échelle. Le choix de la méthode dépend de facteurs tels que le rendement, la pureté et la rentabilité. Les méthodes industrielles optimisent souvent les conditions de réaction pour maximiser l'efficacité et la possibilité d'adaptation à grande échelle de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions : Le 2,2-Diméthyl-1-azabicyclo[2.2.2]octan-3-one subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : L'atome d'azote dans la structure bicyclique peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogénoalcanes ou les chlorures d'acyle dans des conditions basiques ou acides.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que les réactions de substitution peuvent produire une variété de composés bicycliques substitués.
4. Applications de la recherche scientifique
Le 2,2-Diméthyl-1-azabicyclo[2.2.2]octan-3-one a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme brique de construction dans la synthèse de molécules organiques complexes.
Biologie : La structure unique du composé en fait un outil précieux dans l'étude des systèmes biologiques et des interactions enzymatiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 2,2-Diméthyl-1-azabicyclo[2.2.2]octan-3-one implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. L'atome d'azote dans la structure bicyclique peut former des liaisons hydrogène et se coordonner avec des ions métalliques, influençant la réactivité et les interactions du composé. Ces interactions peuvent moduler l'activité enzymatique, la liaison des récepteurs et d'autres processus biochimiques.
Composés similaires :
1-Azabicyclo[2.2.2]octan-3-one : Ce composé partage une structure bicyclique similaire mais n'a pas la substitution diméthyle.
2-Méthyl-1-azabicyclo[2.2.2]octane : Un autre composé apparenté avec une seule substitution de groupe méthyle.
3-Quinuclidone : Un composé structurellement similaire avec différents groupes fonctionnels.
Unicité : Le 2,2-Diméthyl-1-azabicyclo[2.2.2]octan-3-one est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et une réactivité distinctes. La présence de deux groupes méthyle en position 2 augmente sa stabilité et influence ses interactions avec d'autres molécules.
Applications De Recherche Scientifique
2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.2]octan-3-one: This compound shares a similar bicyclic structure but lacks the dimethyl substitution.
2-Methyl-1-azabicyclo[2.2.2]octane: Another related compound with a single methyl group substitution.
3-Quinuclidone: A structurally similar compound with different functional groups.
Uniqueness: 2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two methyl groups at the 2-position enhances its stability and influences its interactions with other molecules.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C9H15NO/c1-9(2)8(11)7-3-5-10(9)6-4-7/h7H,3-6H2,1-2H3 |
Clé InChI |
SPEQMFXWAHTACU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C2CCN1CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


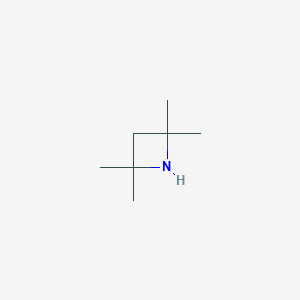
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B12271772.png)
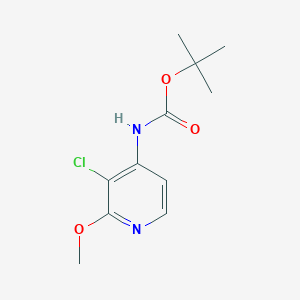
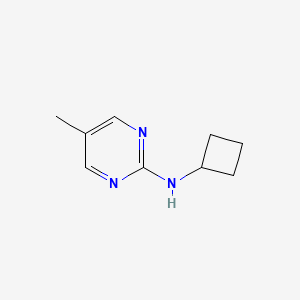
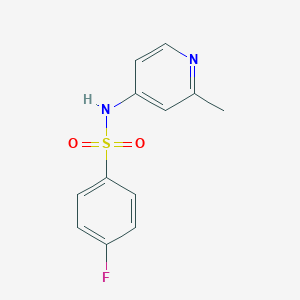
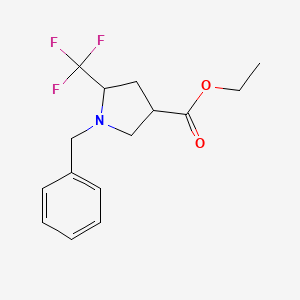

![N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12271817.png)
![6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12271825.png)
![7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12271840.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271860.png)
![N,N-dimethyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12271865.png)
